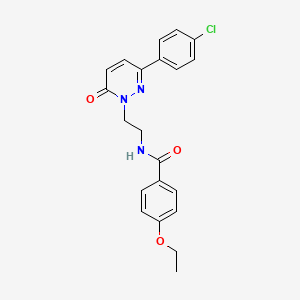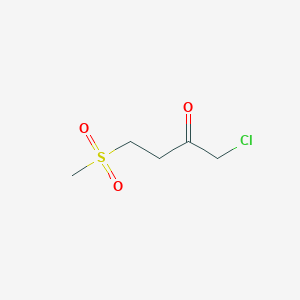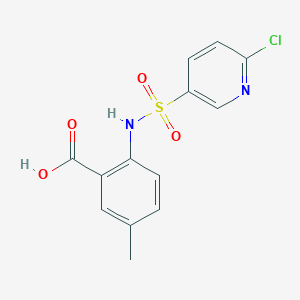
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TDP and belongs to the class of benzamide derivatives.
Mechanism of Action
The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been suggested that it works by reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been found to be stable under various conditions. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide. One direction is to further investigate its potential use in the treatment of cancer and inflammatory diseases. Another direction is to study its effects on other physiological processes, such as metabolism and immune function. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects in more detail.
Synthesis Methods
The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide involves the reaction of 3-(2,5-dimethylfuran-3-yl)propan-1-ol with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained by purification using column chromatography.
Scientific Research Applications
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c1-10-9-14(11(2)24-10)15(22)7-8-21-16(23)12-3-5-13(6-4-12)25-17(18,19)20/h3-6,9,15,22H,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJYDVXAYXCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594236.png)


![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)
![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)

![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)



![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)

![2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2594258.png)